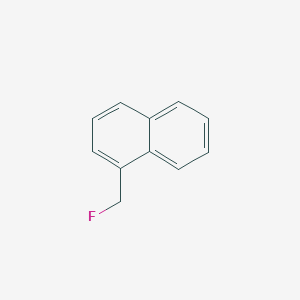
1-(Fluoromethyl)naphthalene
Description
1-(Fluoromethyl)naphthalene (C₁₁H₉F) is a fluorinated aromatic hydrocarbon characterized by a naphthalene backbone substituted with a fluoromethyl (–CH₂F) group at the 1-position. This compound is of interest in medicinal and materials chemistry due to the unique electronic and steric effects imparted by the fluorine atom. Fluorine’s high electronegativity and small atomic radius enhance metabolic stability and bioavailability compared to non-fluorinated analogs, making it valuable in drug design .
Properties
CAS No. |
55831-10-2 |
|---|---|
Molecular Formula |
C11H9F |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
1-(fluoromethyl)naphthalene |
InChI |
InChI=1S/C11H9F/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 |
InChI Key |
URPWCRFVIDBYFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CF |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Fluoromethyl)naphthalene typically involves several steps:
Diazotization Reaction: This involves the reaction of naphthylamine with hydrochloric acid and sodium nitrite at low temperatures to form a diazonium salt solution.
Substitution Reaction: The diazonium salt solution is then reacted with fluoroboric acid to form a naphthylamine diazonium salt fluoroborate double salt.
Hot Air Decomposition: The double salt is decomposed using hot air to yield a solution of this compound.
Purification: The solution is washed, neutralized, and distilled to obtain pure this compound.
Chemical Reactions Analysis
1-(Fluoromethyl)naphthalene undergoes various types of chemical reactions:
Electrophilic Aromatic Substitution: Similar to other naphthalene derivatives, it can undergo chlorination and bromination without a catalyst to form 1-chloronaphthalene and 1-bromonaphthalene.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are less commonly documented.
Substitution Reactions: It can participate in nucleophilic substitution reactions, especially involving the fluoromethyl group.
Common reagents used in these reactions include halogens for substitution and various oxidizing or reducing agents depending on the desired transformation.
Scientific Research Applications
1-(Fluoromethyl)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Fluoromethyl)naphthalene is primarily related to its interaction with molecular targets through its fluoromethyl group. This interaction can influence various biochemical pathways, although specific molecular targets and pathways are not extensively documented in the literature.
Comparison with Similar Compounds
Key Insights:
- Reactivity : Chloro- and bromo-derivatives exhibit higher reactivity in substitution reactions due to weaker C–X bonds compared to the C–F bond .
- Biological Impact : Fluorinated compounds like this compound show reduced acute toxicity relative to chlorinated/brominated analogs, which may generate more reactive intermediates .
Comparison with Methyl-Substituted Naphthalenes
Table 2: Toxicity and Environmental Fate of Methyl- and Fluoromethyl-Substituted Naphthalenes
Key Insights:
- Toxicity : Methyl groups reduce acute toxicity compared to unsubstituted naphthalene, but chronic exposure to methylnaphthalenes still causes hepatic damage . Fluoromethyl derivatives may follow similar pathways but with slower metabolic degradation.
- Environmental Fate : Fluorinated analogs are predicted to resist microbial degradation, increasing their environmental half-life .
Cytotoxic Activity Compared to Other Fluorinated Compounds
Table 3: Cytotoxicity of Fluorinated Naphthalene Derivatives
Key Insights:
- Fluoromethyl groups enhance cytotoxicity in a substituent-dependent manner. Tri-fluoromethylated naphthoquinones show 100–1,000× greater potency than mono-fluorinated analogs .
- Electron-withdrawing fluoromethyl groups increase cellular uptake and target binding compared to electron-donating substituents .
Physicochemical Properties and Environmental Fate
- Lipophilicity: The –CH₂F group increases logP (octanol-water partition coefficient) relative to –CH₃, enhancing membrane permeability .
- Synthesis : this compound is synthesized via radical-polar crossover fluorination of redox-active esters, a method scalable for radiopharmaceutical production .
- Degradation : Fluorinated naphthalenes are resistant to hydrolysis and oxidation, posing challenges for environmental remediation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


